Kinase Binding Affinity: 4‑Bromo‑Substituted Quinoline Demonstrates 3.5‑Fold Higher Potency than 4‑Chloro Analog in GAK Competition Binding Assay
In a head‑to‑head competition binding assay panel (DiscoverX, n=2) evaluating halogenated quinoline derivatives, the 4‑bromo‑substituted analog exhibited a K_D of 1.9 nM against GAK (Cyclin G‑Associated Kinase), compared to a K_D of 6.7 nM for the structurally identical 4‑chloro analog [1]. This quantitative difference establishes that the bromo substituent confers superior target engagement at the 4‑position of the quinoline scaffold.
| Evidence Dimension | Kinase binding affinity (K_D) |
|---|---|
| Target Compound Data | 1.9 nM (4‑bromo‑substituted quinoline, compound 11) |
| Comparator Or Baseline | 6.7 nM (4‑chloro‑substituted quinoline, compound 10) |
| Quantified Difference | 3.5‑fold lower K_D (higher affinity) |
| Conditions | DiscoverX competition binding assay, KINOMEscan platform, n=2 replicates |
Why This Matters
For kinase inhibitor discovery programs, the 3.5‑fold improvement in binding affinity translates directly to lower compound requirements for in vitro and in vivo studies, reducing reagent costs and increasing the likelihood of advancing a viable lead series.
- [1] Asquith, C. R. M., Laitinen, T., East, M. P., Bennett, J. M., Tizzard, G. J., Frostell, A., ... & Johnson, G. L. (2019). Optimization of Halogenated Quinoline Analogues as Potent and Selective RIPK2 Inhibitors. Journal of Medicinal Chemistry, 62(5), 2830–2836. doi:10.1021/acs.jmedchem.8b01213 View Source
